molecular formula C25H22ClFN2O2S B11516383 N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B11516383
M. Wt: 469.0 g/mol
InChI Key: VSICJINIZFDPEK-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, substituted with various functional groups, including a chlorophenyl group, a dimethoxyphenyl group, and a fluoroaniline group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to form the thiazole ring. Finally, the resulting thiazole derivative is reacted with 4-fluoroaniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22ClFN2O2S

Molecular Weight

469.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C25H22ClFN2O2S/c1-30-23-12-3-17(15-24(23)31-2)13-14-29-22(18-4-6-19(26)7-5-18)16-32-25(29)28-21-10-8-20(27)9-11-21/h3-12,15-16H,13-14H2,1-2H3

InChI Key

VSICJINIZFDPEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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